Ethyl 2,5-dioxopiperazine-1-carboxylate CAS number and properties
Ethyl 2,5-dioxopiperazine-1-carboxylate CAS number and properties
An In-Depth Technical Guide to Ethyl 2,5-dioxopiperazine-1-carboxylate and the 2,5-Diketopiperazine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,5-dioxopiperazine-1-carboxylate, a derivative of the ubiquitous 2,5-diketopiperazine (DKP) scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Diketopiperazines are the simplest cyclic peptides, formed from the condensation of two amino acids.[1] This structural motif is found in a vast array of natural products and synthetically accessible compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of Ethyl 2,5-dioxopiperazine-1-carboxylate, including its chemical and physical properties, and places it within the broader context of the 2,5-diketopiperazine class of molecules. General methodologies for its synthesis, potential (though currently unelucidated) biological significance, and relevant experimental considerations are discussed.
Introduction to 2,5-Diketopiperazines
The 2,5-diketopiperazine (DKP) core is a six-membered ring containing two amide bonds in a cis conformation.[3] This rigid and stable scaffold is a privileged structure in drug discovery, offering a template for the development of novel therapeutics.[4] DKPs are widespread in nature, being produced by a variety of organisms including bacteria, fungi, plants, and animals.[1] Their biological activities are diverse and potent, making them attractive starting points for medicinal chemistry campaigns.[2]
Physicochemical Properties of Ethyl 2,5-dioxopiperazine-1-carboxylate
| Property | Value | Source |
| CAS Number | 143411-83-0 | [5] |
| Molecular Formula | C₇H₁₀N₂O₄ | [5] |
| Molecular Weight | 186.17 g/mol | [5] |
| IUPAC Name | ethyl 2,5-dioxopiperazine-1-carboxylate | [5] |
| XLogP3 | -0.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 186.06405680 Da | [5] |
| Monoisotopic Mass | 186.06405680 Da | [5] |
| Topological Polar Surface Area | 75.7 Ų | [5] |
| Heavy Atom Count | 13 | [5] |
Synthesis of 2,5-Diketopiperazines
While a specific, detailed experimental protocol for the synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate is not available in the reviewed literature, the general synthesis of 2,5-diketopiperazines is well-established. Common synthetic routes include the cyclization of dipeptide esters. A general workflow for such a synthesis is presented below.
General Experimental Workflow for 2,5-Diketopiperazine Synthesis
Caption: General workflow for the synthesis of a 2,5-diketopiperazine.
Representative Experimental Protocol: Synthesis of a Proline-Containing Diketopiperazine
The following protocol for the synthesis of cyclo(L-Phe-L-Pro) is adapted from the literature and serves as a representative example of diketopiperazine synthesis.[6]
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Peptide Coupling: To a solution of Boc-L-proline, L-phenylalanine methyl ester hydrochloride, 1-hydroxybenzotriazole (HOBt), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in dichloromethane (DCM) at 0 °C, triethylamine (Et₃N) is added dropwise. The reaction is stirred for 20 hours while warming to room temperature. The mixture is then concentrated, diluted with ethyl acetate, and washed successively with water, aqueous citric acid, and aqueous potassium carbonate. The organic layer is dried and concentrated to yield the protected dipeptide, Boc-L-Pro-L-Phe-OMe.[6]
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Boc Deprotection: The protected dipeptide is dissolved in DCM, and trifluoroacetic acid (TFA) and water are added at 0 °C. The reaction is heated in a microwave reactor at 60 °C for 40 minutes. The solvents are then evaporated to yield the dipeptide salt, L-Pro-L-Phe-OMe·TFA.[6]
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Cyclization: The dipeptide salt is dissolved in methanol, and solid sodium carbonate is added. The mixture is heated in a microwave reactor at 80 °C for 30 minutes. The solvent is removed, and the residue is dissolved in water and extracted with DCM. The combined organic layers are dried and evaporated to yield the crude cyclo(L-Phe-L-Pro).[6]
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Purification: The crude product is purified by column chromatography on silica gel.
Biological Activity and Signaling Pathways of 2,5-Diketopiperazines
While there is no specific biological activity reported for Ethyl 2,5-dioxopiperazine-1-carboxylate in the scientific literature, the broader class of 2,5-diketopiperazines has been shown to modulate various signaling pathways. For instance, certain diketopiperazine derivatives have been investigated for their antioxidant properties and their ability to modulate the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[7]
Representative Signaling Pathway: The Nrf2-Mediated Antioxidant Response
The following diagram illustrates a simplified representation of the Nrf2 signaling pathway, which can be modulated by some bioactive compounds.
Caption: Simplified Nrf2 signaling pathway in response to oxidative stress.
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation.[7] Upon exposure to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.[7] Some bioactive molecules, potentially including certain diketopiperazines, may modulate this pathway, enhancing the cellular antioxidant response.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid contact with skin and eyes. Do not breathe dust, fumes, gas, mist, vapors, or spray. Handle in a well-ventilated area.
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Storage: Keep container tightly closed in a dry and well-ventilated place.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.
Conclusion and Future Directions
Ethyl 2,5-dioxopiperazine-1-carboxylate is a member of the promising 2,5-diketopiperazine class of compounds. While specific biological data for this particular derivative is currently lacking, the rich pharmacology of the DKP scaffold suggests that it may possess interesting biological properties. Further research is warranted to synthesize and screen this and related compounds for various biological activities. Elucidation of its potential role in modulating cellular signaling pathways could open new avenues for drug discovery and development. The synthetic methodologies and biological contexts provided in this guide offer a foundation for researchers to explore the therapeutic potential of this intriguing class of molecules.
References
- 1. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 2,5-dioxopiperazine-1-carboxylate | C7H10N2O4 | CID 19902956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
